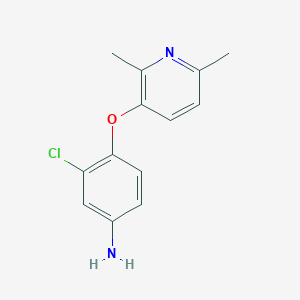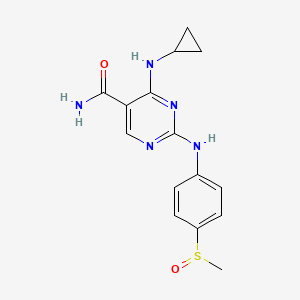![molecular formula C9H6BrNO2S B13873498 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1610520-29-0](/img/structure/B13873498.png)
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H6BrNO2S. This compound is of interest due to its unique structure, which includes a bromine atom, a methyl group, and an aldehyde group attached to a thieno[3,2-c]pyridine core. It has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-c]pyridine core, followed by bromination and formylation reactions.
Thieno[3,2-c]pyridine Core Formation: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane (DCM), and bases such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Oxidation: Potassium permanganate (KMnO4), aqueous conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 7-Bromo-5-methyl-4-hydroxy-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
Oxidation: 7-Bromo-5-carboxy-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
科学的研究の応用
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s unique structure makes it useful in the design of novel organic materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity with biological targets. The compound can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.
Uniqueness
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
特性
CAS番号 |
1610520-29-0 |
|---|---|
分子式 |
C9H6BrNO2S |
分子量 |
272.12 g/mol |
IUPAC名 |
7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3 |
InChIキー |
IZBVANAGPHTSJY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)











